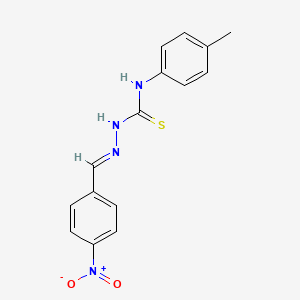![molecular formula C18H12Cl2N2O3 B5603512 N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide](/img/structure/B5603512.png)
N'-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-2-hydroxybenzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hydrazones and their derivatives have been extensively studied for their diverse chemical properties and biological activities. These compounds are often synthesized through the condensation of hydrazides with aldehydes or ketones, resulting in a variety of structures with potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of similar compounds involves the condensation reaction of hydrazides with aldehydes or ketones in the presence of suitable catalysts. For instance, two new compounds, including N'-[bis(methylsulfanyl) methylene]-2-hydroxybenzohydrazide, were synthesized and characterized using elemental analyses, IR, NMR, and single crystal X-ray diffraction data, indicating the importance of precise reaction conditions and characterization techniques in the synthesis of these compounds (Bharty et al., 2015).
Molecular Structure Analysis
The molecular structure of hydrazone compounds is typically characterized by single crystal X-ray diffraction, revealing their crystallization systems, space groups, and the presence of intra- and intermolecular hydrogen bonding, which contribute to their stability and properties. For example, studies have shown that hydrazone compounds crystallize in specific systems with detailed geometric configurations and interactions, such as CH⋯π and NH⋯π interactions (Yang, 2011).
Chemical Reactions and Properties
Hydrazones undergo a variety of chemical reactions, including cyclization, oxidation, and reduction, which can significantly alter their chemical properties. Their reactivity is often explored in the context of synthesizing novel compounds with enhanced biological or physical properties.
Physical Properties Analysis
The physical properties of these compounds, such as thermal stability and non-linear optical (NLO) behavior, are crucial for their potential applications. For example, the thermal stability and NLO properties of synthesized compounds were evaluated, showing that they exhibit better NLO behavior than the urea crystal, which is significant for their application in optical technologies (Bharty et al., 2015).
Propriétés
IUPAC Name |
N-[(E)-[5-(2,4-dichlorophenyl)furan-2-yl]methylideneamino]-2-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12Cl2N2O3/c19-11-5-7-13(15(20)9-11)17-8-6-12(25-17)10-21-22-18(24)14-3-1-2-4-16(14)23/h1-10,23H,(H,22,24)/b21-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBZYZVVPEZGUSH-UFFVCSGVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1S*,2S*)-2-(4-fluorobenzyl)cyclopentyl]-3-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)propanamide](/img/structure/B5603441.png)


![N-[2-(2-methylpyridin-4-yl)benzyl]propanamide](/img/structure/B5603450.png)
![(3R*,4S*)-3,4-dimethyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidin-4-ol](/img/structure/B5603459.png)
![2-[4-(4,5,6,7-tetrahydro-2-benzothien-1-ylcarbonyl)piperazin-1-yl]phenol](/img/structure/B5603475.png)


![1-[3-amino-6-(4-methoxyphenyl)thieno[2,3-b]pyridin-2-yl]ethanone](/img/structure/B5603497.png)
![3-{[(1R*,5R*)-3-(methylsulfonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]carbonyl}pyrazolo[1,5-a]pyridine](/img/structure/B5603515.png)
![ethyl {2-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]phenoxy}acetate](/img/structure/B5603518.png)

![5-{5-[2-(anilinocarbonyl)carbonohydrazonoyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5603526.png)